molecular formula C23H16ClF2N3O2 B2740181 N-(4-chlorophenyl)-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1208450-58-1

N-(4-chlorophenyl)-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2740181
CAS RN: 1208450-58-1
M. Wt: 439.85
InChI Key: PNFZZNRWGMHNOL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C23H16ClF2N3O2 and its molecular weight is 439.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • The synthesis of novel compounds, such as pyrazole derivatives, demonstrates the chemical versatility and potential for creating new materials with specific properties, including radiolabeled compounds for PET imaging to study CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
  • Structural characterization of these compounds, such as crystal diffraction analysis, provides insights into their molecular configuration, supporting their application in the design of materials with tailored properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial and Antifungal Applications

  • Some pyrazole derivatives exhibit significant antimicrobial and antifungal activities, suggesting their potential use in developing new therapeutic agents against various bacterial and fungal pathogens (Ragavan, Vijayakumar, & Kumari, 2010).

Anti-inflammatory and Analgesic Activities

  • Novel quinazolinone and thiazolidinone derivatives, related to the pyrazole core structure, have been synthesized and shown to possess anti-inflammatory and analgesic properties, indicating potential applications in pain management and inflammation treatment (Desai, Dodiya, & Shihora, 2011).

Cytotoxicity and Anticancer Research

  • Research into the cytotoxic effects of pyrazole derivatives on cancer cell lines highlights the potential of these compounds in developing new anticancer treatments. This research direction is crucial for identifying compounds that could inhibit cancer growth with minimal side effects (Ahsan et al., 2018).

Synthesis of Fluorinated Compounds

  • The development of fluorinated pyrazoles for use as building blocks in medicinal chemistry showcases the importance of these compounds in creating molecules with enhanced biological activity and stability, which is vital for drug development (Surmont et al., 2011).

properties

IUPAC Name

N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF2N3O2/c24-16-3-9-19(10-4-16)27-23(30)22-21(31-14-15-1-5-17(25)6-2-15)13-29(28-22)20-11-7-18(26)8-12-20/h1-13H,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFZZNRWGMHNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CN(N=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

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